molecular formula C11H13N3O2 B13680948 [5-(2-Ethoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol

[5-(2-Ethoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol

Cat. No.: B13680948
M. Wt: 219.24 g/mol
InChI Key: NDORTBGZUNNOBB-UHFFFAOYSA-N
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Description

[5-(2-Ethoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol is a chemical compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-Ethoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol typically involves the reaction of 2-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as sodium acetate, to form the triazole ring. The final step involves the reduction of the triazole aldehyde to the corresponding alcohol using a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[5-(2-Ethoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form the corresponding dihydrotriazole.

    Substitution: The ethoxy group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(2-ethoxyphenyl)-1H-1,2,4-triazol-3-carboxylic acid.

    Reduction: Formation of 5-(2-ethoxyphenyl)-1,2,4-triazolidine-3-methanol.

    Substitution: Formation of various substituted triazoles depending on the reagent used.

Scientific Research Applications

[5-(2-Ethoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [5-(2-Ethoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting the synthesis of essential proteins in microorganisms. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • [5-(2-Methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol
  • [5-(2-Chlorophenyl)-1H-1,2,4-triazol-3-yl]methanol
  • [5-(2-Fluorophenyl)-1H-1,2,4-triazol-3-yl]methanol

Uniqueness

[5-(2-Ethoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and its ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

[3-(2-ethoxyphenyl)-1H-1,2,4-triazol-5-yl]methanol

InChI

InChI=1S/C11H13N3O2/c1-2-16-9-6-4-3-5-8(9)11-12-10(7-15)13-14-11/h3-6,15H,2,7H2,1H3,(H,12,13,14)

InChI Key

NDORTBGZUNNOBB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NNC(=N2)CO

Origin of Product

United States

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